molecular formula C9H13N3Na3O14P3 B12929858 Cytidine 5'-triphosphate trisodium salt

Cytidine 5'-triphosphate trisodium salt

Cat. No.: B12929858
M. Wt: 549.10 g/mol
InChI Key: HZQKYJNQQBPWQM-LLWADOMFSA-K
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Description

Cytidine 5’-triphosphate trisodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule and acts as a substrate for RNA synthesis. This compound also plays a crucial role in the synthesis of glycerophospholipids and the glycosylation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-triphosphate trisodium salt is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate trisodium salt has specialized functions in nucleic acid and lipid metabolism .

Biological Activity

Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes, including RNA synthesis and lipid metabolism. This article provides a comprehensive overview of the biological activity of CTP, highlighting its mechanisms, applications, and relevant research findings.

Overview of CTP

CTP is involved in several key biochemical pathways:

  • RNA Synthesis : CTP is a substrate for RNA polymerases during the transcription process, contributing to the synthesis of RNA from DNA templates .
  • Phosphatidylcholine Formation : CTP participates in the synthesis of phosphatidylcholine, a major component of cell membranes. It reacts with phosphocholine to produce CDP-choline, which is essential for membrane integrity and cell signaling .
  • Sialylation : CTP is involved in the formation of CMP-N-acylneuraminic acid, an important intermediate for glycoprotein and glycolipid sialylation .

CTP exerts its biological effects through various mechanisms:

  • Substrate for Enzymatic Reactions : CTP serves as a substrate for cytidylyltransferases, which catalyze the transfer of the cytidine moiety to other molecules, facilitating the formation of complex biomolecules .
  • Regulation of Cellular Processes : By participating in lipid metabolism and RNA synthesis, CTP influences cell proliferation and differentiation. Its role in phosphatidylcholine synthesis is particularly significant in cancer biology, where altered lipid metabolism is often observed .

Antiviral Activity

Recent studies have explored the antiviral potential of nucleoside triphosphates, including CTP derivatives. For instance:

  • Prodrug Development : A study developed a prodrug (HLB-0532247) that enhances intracellular levels of ddhCTP (a derivative of cytidine), demonstrating potent antiviral effects against Zika and West Nile viruses. This approach highlights how manipulating CTP-related pathways can lead to effective antiviral strategies .

Clinical Applications

CTP has been investigated for its therapeutic potential in various medical conditions:

  • Neuralgia Treatment : A randomized controlled trial assessed the efficacy of a combination therapy involving uridine, cytidine, and vitamin B12 in treating neuralgias caused by nerve compression. The results indicated significant pain reduction and improved functionality in patients receiving the nucleotide combination compared to those treated with vitamin B12 alone .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
RNA SynthesisSubstrate for RNA polymerases
Lipid MetabolismInvolved in phosphatidylcholine synthesis
Antiviral ActivityEnhances levels of antiviral nucleotides
Neuralgia TreatmentEffective in reducing pain associated with nerve compression

Case Studies

  • Antiviral Efficacy Study :
    • Objective : To evaluate the effectiveness of HLB-0532247 against viral infections.
    • Findings : The prodrug significantly increased intracellular ddhCTP levels and reduced viral titers in infected cell lines by over 200-fold at specific concentrations .
  • Neuralgia Treatment Study :
    • Objective : To assess the safety and efficacy of nucleotide therapy combined with vitamin B12.
    • Results : The combination treatment resulted in statistically significant pain relief and improved patient outcomes compared to control groups .

Properties

Molecular Formula

C9H13N3Na3O14P3

Molecular Weight

549.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

HZQKYJNQQBPWQM-LLWADOMFSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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